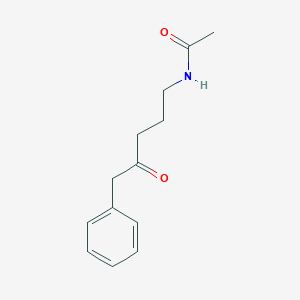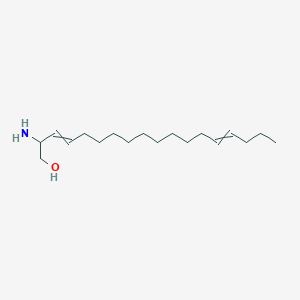
3,14-Octadecadien-1-ol, 2-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,14-Octadecadien-1-ol, 2-amino-: is a primary alcohol with the molecular formula C18H35NO. It is characterized by the presence of two double bonds at the 3rd and 14th positions and an amino group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,14-Octadecadien-1-ol, 2-amino- typically involves the following steps:
Formation of the Carbon Chain: The carbon chain is constructed through a series of reactions, including aldol condensation and Wittig reactions, to introduce the double bonds at the desired positions.
Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under controlled conditions.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, such as the use of Dess-Martin periodinane or other mild oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of amides, imines, or other derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, Dess-Martin periodinane.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles like acyl chlorides, aldehydes, and ketones.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Amides, imines
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry .
Biology:
- Investigated for its potential role in biological signaling pathways.
- Studied for its interactions with enzymes and receptors .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its antimicrobial and anti-inflammatory properties .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of cosmetics and personal care products .
Mechanism of Action
The mechanism of action of 3,14-Octadecadien-1-ol, 2-amino- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
2-Amino-3,14-octadecadien-1-ol: Similar structure but different double bond positions.
3,14-Octadecadien-1-ol: Lacks the amino group.
2-Amino-3,5-octadecadien-1-ol: Different double bond positions .
Uniqueness: 3,14-Octadecadien-1-ol, 2-amino- is unique due to the specific positioning of its double bonds and the presence of both an amino and hydroxyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
CAS No. |
824395-54-2 |
|---|---|
Molecular Formula |
C18H35NO |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
2-aminooctadeca-3,14-dien-1-ol |
InChI |
InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19)17-20/h4-5,15-16,18,20H,2-3,6-14,17,19H2,1H3 |
InChI Key |
ZKDQTJNTEXCOAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCCCCCCCCCC=CC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


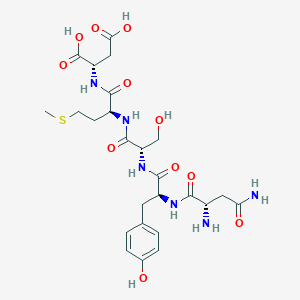
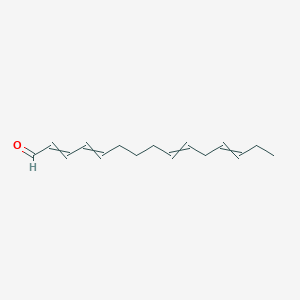
![4-[Chloro(methylsulfanyl)acetyl]phenyl acetate](/img/structure/B14211600.png)
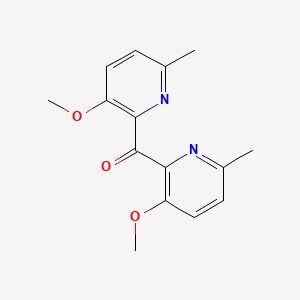
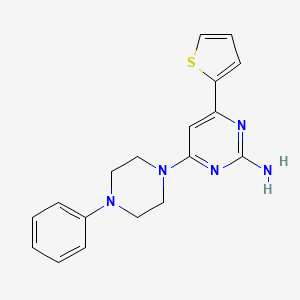
![3-[4-(Difluoromethoxy)anilino]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14211621.png)
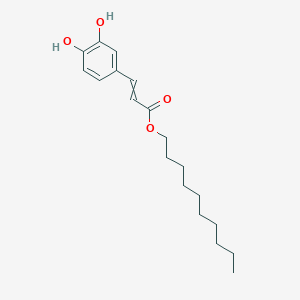
![N-{[(Prop-2-yn-1-yl)oxy]carbonyl}-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide](/img/structure/B14211623.png)
![3-(3,4-dichlorophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14211632.png)
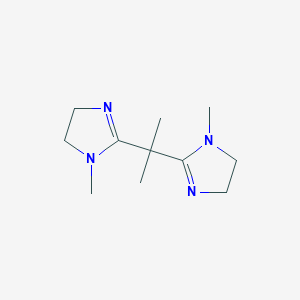
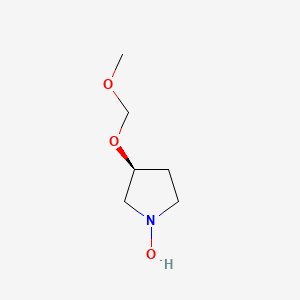
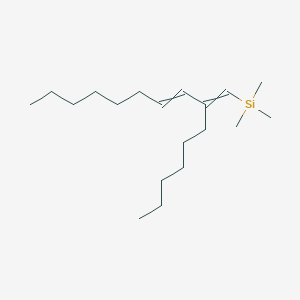
![3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B14211640.png)
